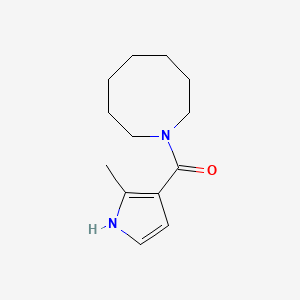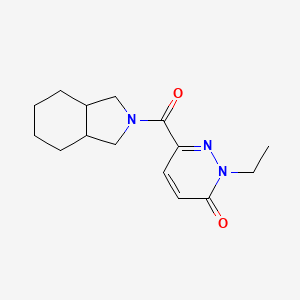
6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one, also known as SM-934, is a small molecule compound that has been the subject of scientific research for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one is not fully understood, but it has been suggested to involve the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the activation of regulatory T cells (Tregs). 6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor effects in various animal models. In autoimmune diseases, 6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one has been shown to reduce inflammation and improve disease symptoms, such as joint swelling and pain. In cancer, 6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one in lab experiments include its small molecule size, which allows for easy synthesis and modification, and its potential therapeutic applications in various diseases. The limitations of using 6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one in lab experiments include its limited solubility in water and its potential toxicity at high doses.
Future Directions
For 6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one research include the development of more efficient synthesis methods, the optimization of the compound's pharmacokinetics and pharmacodynamics, and the exploration of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, the mechanism of action of 6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one needs to be further elucidated to understand its full therapeutic potential.
Synthesis Methods
6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one has been synthesized using various methods, including the reaction of 2-methylpyridazin-3-one with 1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylic acid in the presence of a coupling agent, such as N,N'-carbonyldiimidazole (CDI), or by the reaction of 2-methylpyridazin-3-one with 1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylic acid chloride in the presence of a base, such as triethylamine. The yield of 6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one synthesis has been reported to be around 50-70%.
Scientific Research Applications
6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one has been studied for its potential therapeutic applications in various diseases, including autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus (SLE), and cancer. In animal models of autoimmune diseases, 6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one has been shown to reduce inflammation and improve disease symptoms. In cancer, 6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
properties
IUPAC Name |
6-(1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-16-13(18)7-6-12(15-16)14(19)17-8-10-4-2-3-5-11(10)9-17/h6-7,10-11H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMPSHXLVAAVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC3CCCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide](/img/structure/B7584107.png)
![1-[2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7584112.png)
![4-(2-Methylsulfonylethyl)-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7584116.png)
![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]-2-methylpropanamide](/img/structure/B7584121.png)
![2-Methyl-5-(1-thia-4-azaspiro[5.5]undecan-4-ylmethyl)-1,3,4-oxadiazole](/img/structure/B7584128.png)


![N-(5,6-dimethylpyridazin-3-yl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B7584138.png)
![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)ethanone](/img/structure/B7584151.png)
![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7584156.png)
![[1-[1-(2,6-Difluorophenyl)ethyl]piperidin-4-yl]urea](/img/structure/B7584175.png)

![1-[2-(1,2,4-Triazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1-benzazepine](/img/structure/B7584205.png)